molecular formula C7H10ClN B13889675 3-Ethynylbicyclo[1.1.1]pentan-1-amine;hydrochloride

3-Ethynylbicyclo[1.1.1]pentan-1-amine;hydrochloride

Cat. No.: B13889675
M. Wt: 143.61 g/mol
InChI Key: ATASRFRHBCFFLV-UHFFFAOYSA-N
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Description

3-Ethynylbicyclo[111]pentan-1-amine;hydrochloride is a chemical compound with the molecular formula C7H10ClN It is a derivative of bicyclo[111]pentane, a highly strained and unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethynylbicyclo[1.1.1]pentan-1-amine;hydrochloride typically involves the following steps:

    Formation of the Bicyclo[1.1.1]pentane Core: This can be achieved through a metal-free homolytic aromatic alkylation of benzene.

    Introduction of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction, where an alkyne is coupled with an aryl or vinyl halide in the presence of a palladium catalyst.

    Formation of Hydrochloride Salt: The final step involves the conversion of the amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-Ethynylbicyclo[1.1.1]pentan-1-amine;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form a saturated bicyclo[1.1.1]pentane derivative.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or alkyl halides.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of saturated bicyclo[1.1.1]pentane derivatives.

    Substitution: Formation of substituted amine derivatives.

Scientific Research Applications

3-Ethynylbicyclo[1.1.1]pentan-1-amine;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Used in the development of new materials with unique properties, such as high-strength polymers and advanced composites.

Mechanism of Action

The mechanism of action of 3-Ethynylbicyclo[1.1.1]pentan-1-amine;hydrochloride involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions, while the amine group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Phenylbicyclo[1.1.1]pentan-1-amine: Similar structure but with a phenyl group instead of an ethynyl group.

    3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-amine: Contains a trifluoromethyl group, which imparts different electronic properties.

    3-Ethylbicyclo[1.1.1]pentan-1-amine: Similar structure but with an ethyl group instead of an ethynyl group.

Uniqueness

3-Ethynylbicyclo[1.1.1]pentan-1-amine;hydrochloride is unique due to the presence of the ethynyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for the development of new materials and therapeutic agents.

Properties

Molecular Formula

C7H10ClN

Molecular Weight

143.61 g/mol

IUPAC Name

3-ethynylbicyclo[1.1.1]pentan-1-amine;hydrochloride

InChI

InChI=1S/C7H9N.ClH/c1-2-6-3-7(8,4-6)5-6;/h1H,3-5,8H2;1H

InChI Key

ATASRFRHBCFFLV-UHFFFAOYSA-N

Canonical SMILES

C#CC12CC(C1)(C2)N.Cl

Origin of Product

United States

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